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molecular formula C12H12N2O B1628813 3-Methoxy-4-pyridin-2-ylaniline CAS No. 605652-55-9

3-Methoxy-4-pyridin-2-ylaniline

Cat. No. B1628813
M. Wt: 200.24 g/mol
InChI Key: WXQOYPSHACGEBA-UHFFFAOYSA-N
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Patent
US07105533B2

Procedure details

A suspension of Pd/C (0.25 g of 10%) in MeOH (5 mL) was mixed with a solution of 2-(2-methoxy-4-nitrophenyl)pyridine (0.5 g, 2.17 mmol) in MeOH (5 mL). The resulting reaction mixture was stirred vigorously for 12 h under an atmosphere of hydrogen, filtered through a pad of celite, and the filtrate was concentrated and purified by flash column chromatography on silica gel with EtOAc:hexanes (1:9 to 3:2) to afford 3-methoxy-4-pyridin-2-ylaniline.
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[NH2:9]

Inputs

Step One
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously for 12 h under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel with EtOAc:hexanes (1:9 to 3:2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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